molecular formula C12H6F2N2 B12559853 3,9-Difluoro-1,7-phenanthroline CAS No. 191861-18-4

3,9-Difluoro-1,7-phenanthroline

Cat. No.: B12559853
CAS No.: 191861-18-4
M. Wt: 216.19 g/mol
InChI Key: OMYJICXWQGYTMH-UHFFFAOYSA-N
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Description

3,9-Difluoro-1,7-phenanthroline is a fluorinated derivative of phenanthroline, a nitrogen-containing heterocyclic compound Phenanthroline and its derivatives are well-known for their coordination chemistry and are widely used as ligands in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Difluoro-1,7-phenanthroline typically involves the direct nucleophilic substitution of 3,9-dichloro-1,7-phenanthroline with a suitable fluorinating agent. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,9-Difluoro-1,7-phenanthroline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

    Coordination Reactions: It can form complexes with metal ions, which is a common application in coordination chemistry.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Coordination Reactions: Metal salts like copper(II) sulfate or iron(III) chloride are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted phenanthroline derivatives.

    Coordination Reactions: Metal-phenanthroline complexes with varying stoichiometries.

    Oxidation and Reduction: Oxidized or reduced forms of the phenanthroline derivative.

Scientific Research Applications

3,9-Difluoro-1,7-phenanthroline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,9-Difluoro-1,7-phenanthroline exerts its effects is largely dependent on its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline ring act as coordination sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various chemical reactions, such as catalysis or electron transfer processes. The fluorine atoms can influence the electronic properties of the compound, potentially enhancing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Difluoro-1,7-phenanthroline is unique due to the specific positioning of the fluorine atoms, which can significantly alter its electronic properties compared to other derivatives. This positioning can enhance its ability to form stable complexes with certain metal ions and influence its reactivity in various chemical reactions .

Properties

CAS No.

191861-18-4

Molecular Formula

C12H6F2N2

Molecular Weight

216.19 g/mol

IUPAC Name

3,9-difluoro-1,7-phenanthroline

InChI

InChI=1S/C12H6F2N2/c13-8-3-7-1-2-11-10(12(7)16-6-8)4-9(14)5-15-11/h1-6H

InChI Key

OMYJICXWQGYTMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)F)C3=NC=C(C=C31)F

Origin of Product

United States

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